Chemical and physical properties of Benzylamine-d5
Chemical and physical properties of Benzylamine-d5
Introduction: The Significance of Deuterated Isotopologues in Research
In the fields of pharmaceutical development, metabolic research, and quantitative bioanalysis, precision is paramount. Stable Isotope Labeled (SIL) compounds are indispensable tools that provide this precision. Benzylamine-d5, an isotopologue of benzylamine, exemplifies the utility of SILs. In this molecule, the five hydrogen atoms on the aromatic ring are replaced with deuterium (²H or D). This substitution results in a compound that is chemically identical to its non-deuterated counterpart but possesses a distinct, heavier mass.[1][2] This mass shift (+5 Da) is the key to its utility, allowing it to be clearly distinguished by mass spectrometry without altering its fundamental chemical reactivity.[1] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and critical applications of Benzylamine-d5 for researchers, scientists, and drug development professionals.
Section 1: Core Physicochemical Properties
Benzylamine-d5, also known as Benzyl-2,3,4,5,6-d5-amine, shares nearly identical physical properties with its unlabeled analogue due to the subtle differences between protium and deuterium.[1][3] However, its molecular weight is significantly different, a crucial feature for its application as an internal standard.
Table 1: Physicochemical Data of Benzylamine-d5 and Unlabeled Benzylamine
| Property | Benzylamine-d5 | Benzylamine (Unlabeled) | Data Source(s) |
| Chemical Formula | C₇H₄D₅N | C₇H₉N | [1][4] |
| Molecular Weight | 112.19 g/mol | 107.16 g/mol | [1][5] |
| CAS Number | 1219802-81-9 | 100-46-9 | [1][4] |
| Appearance | Colorless Liquid | Colorless Liquid | [3][6] |
| Odor | Ammonia-like | Ammonia-like | [3][6] |
| Melting Point | ~10 °C (50 °F) | 10 °C (50 °F) | [3] |
| Boiling Point | ~184 - 185 °C | 184 - 185 °C | [3] |
| Density | Not specified, but expected to be slightly higher than unlabeled | 0.981 g/mL at 25 °C | [3] |
| Solubility | Soluble in water | Soluble in water, miscible with ethanol and diethyl ether | [3] |
| Isotopic Enrichment | Typically ≥98 atom % D | N/A | [1] |
Note: Physical properties like melting and boiling points are largely governed by intermolecular forces, which are not significantly affected by the isotopic substitution on the aromatic ring. Therefore, the values for the unlabeled compound are excellent approximations.
Section 2: Spectroscopic Profile
The spectroscopic data for Benzylamine-d5 provides definitive confirmation of its structure and the location of deuterium incorporation.
Mass Spectrometry (MS)
In mass spectrometry, Benzylamine-d5 exhibits a molecular ion peak that is 5 mass units higher than that of unlabeled benzylamine. This clear mass shift is the cornerstone of its use in isotope dilution assays.[1] The fragmentation pattern under collision-induced dissociation (CID) is also informative. While complex rearrangements can occur, a primary fragmentation pathway for protonated benzylamines involves the formation of a benzyl cation (m/z 91 for the unlabeled species).[7] For Benzylamine-d5, the corresponding deuterated benzyl cation (C₆D₅CH₂⁺) would be observed at m/z 96.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for verifying the position and extent of deuteration.
-
¹H NMR: The proton NMR spectrum of Benzylamine-d5 is significantly simplified compared to its unlabeled counterpart.[1] The complex multiplet corresponding to the aromatic protons (typically ~7.2-7.4 ppm) is absent. Instead, only the singlet corresponding to the two benzylic methylene protons (-CH₂-) remains, alongside the signal for the amine (-NH₂) protons.[8] This spectral clarity is advantageous in mechanistic studies.
-
¹³C NMR: The carbon signals for the deuterated phenyl ring will show coupling to deuterium (C-D coupling), resulting in multiplets. The carbon signal for the benzylic -CH₂- group will remain a singlet.
-
²H NMR: The deuterium NMR spectrum would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.
Section 3: Synthesis and Isotopic Purity
The synthesis of deuterated compounds is a specialized field aiming for high isotopic enrichment and chemical purity. While multiple routes exist, a common strategy involves using a deuterated precursor.
A general synthetic approach could involve the reduction of a deuterated benzonitrile (C₆D₅CN) or the reductive amination of a deuterated benzaldehyde (C₆D₅CHO). Catalytic H-D exchange reactions on benzylamine itself using specific catalysts like Palladium on Carbon (Pd/C) in the presence of a deuterium source (e.g., D₂O) can also be employed to achieve high levels of deuteration on the aromatic ring.[9]
Caption: Generalized workflow for the synthesis of Benzylamine-d5.
Causality in Synthesis: The choice of a deuterated starting material (like Benzonitrile-d5) over post-synthesis H-D exchange is often a strategic decision to control the precise location of the deuterium labels, ensuring that they are on the stable aromatic ring and not on the more labile amine or benzylic positions. High isotopic purity (≥98%) is critical to prevent isotopic cross-talk, where the signal from the unlabeled analyte interferes with the internal standard.[10][11]
Section 4: Applications in Research & Drug Development
The primary and most critical application of Benzylamine-d5 is as an internal standard (IS) for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
The Role of a Stable Isotope-Labeled Internal Standard (SIL-IS)
In bioanalysis (e.g., measuring drug concentration in plasma), variability is introduced at multiple stages: sample extraction, chromatographic injection, and ionization within the mass spectrometer.[12][13] A SIL-IS is the ideal tool to correct for this variability.[2]
Expertise & Trustworthiness: Benzylamine-d5 is considered the "gold standard" for quantifying benzylamine or benzylamine-containing analytes. Because it co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, any sample loss or ionization suppression/enhancement experienced by the analyte will also be experienced by the IS.[12][13] By measuring the ratio of the analyte's MS signal to the IS's MS signal, a highly accurate and precise quantification can be achieved, effectively canceling out experimental variations.[11]
Protocol: Quantification of a Hypothetical Drug (Analyte X) in Plasma
This protocol describes a self-validating system for quantifying a drug containing a benzylamine moiety using Benzylamine-d5 as an internal standard.
Step-by-Step Methodology:
-
Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of Analyte X into blank plasma.
-
Internal Standard Spiking: To each calibrator, quality control (QC) sample, and unknown study sample, add a small, fixed volume of a Benzylamine-d5 stock solution. This is the critical step that ensures every sample contains the same amount of IS.
-
Sample Preparation (Protein Precipitation): Add 3 volumes of ice-cold acetonitrile to 1 volume of the plasma sample. Vortex vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial or 96-well plate for analysis.
-
LC-MS/MS Analysis: Inject the supernatant onto an appropriate LC column (e.g., a reverse-phase C18 column). The mass spectrometer is set up in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Analyte X and Benzylamine-d5.
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte X / Benzylamine-d5) against the known concentration of Analyte X for the calibration standards. The concentration of Analyte X in the unknown samples is then calculated from their measured peak area ratios using this curve.
Caption: Bioanalytical workflow using Benzylamine-d5 as an internal standard.
Section 5: Handling and Safety
Benzylamine-d5 should be handled with the same precautions as unlabeled benzylamine. It is a combustible liquid that is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[6][14][15]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames.[6]
-
Stability: The compound is stable under standard laboratory conditions but may be sensitive to oxidation with prolonged exposure to air.[1]
Conclusion
Benzylamine-d5 is a high-purity, isotopically enriched compound that serves as a powerful tool for researchers. Its primary value lies in its role as an internal standard for mass spectrometry, where its chemical similarity and mass difference to the unlabeled analyte enable highly accurate and robust quantification in complex matrices.[1][2] By compensating for experimental variability, Benzylamine-d5 ensures the integrity and reliability of data in pharmacokinetic studies, drug metabolism research, and other critical bioanalytical applications.
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